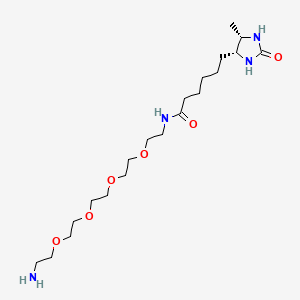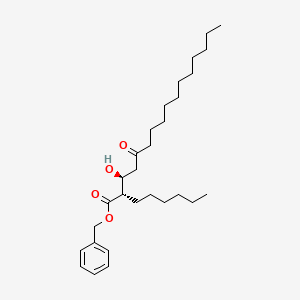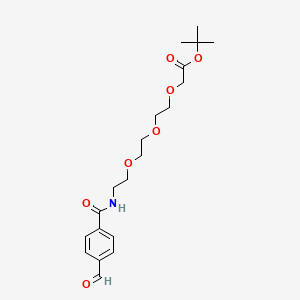
Tert-butyl 1-(4-formylphenyl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-oate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-(4-formylphenyl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-oate: is a synthetic organic compound known for its role as a non-cleavable polyethylene glycol (PEG) linker in the synthesis of antibody-drug conjugates (ADCs). This compound is characterized by its complex structure, which includes a tert-butyl ester group, a formylphenyl group, and a PEG chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(4-formylphenyl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-oate typically involves multiple steps:
Formation of the PEG Chain: The PEG chain is synthesized through the polymerization of ethylene oxide.
Attachment of the Formylphenyl Group: The formylphenyl group is introduced via a nucleophilic substitution reaction, where a suitable formylphenyl halide reacts with the PEG chain.
Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is added through esterification, using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization of ethylene oxide to form the PEG chain.
Batch Reactions: Sequential batch reactions to introduce the formylphenyl and tert-butyl ester groups.
Purification: Purification steps such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Ester or amide derivatives.
Scientific Research Applications
Chemistry:
- Used as a linker in the synthesis of complex organic molecules.
- Facilitates the attachment of various functional groups to PEG chains.
Biology:
- Employed in the development of bioconjugates for targeted drug delivery.
- Enhances the solubility and stability of biologically active molecules.
Medicine:
- Integral in the design of antibody-drug conjugates (ADCs) for cancer therapy.
- Improves the pharmacokinetics and biodistribution of therapeutic agents.
Industry:
- Utilized in the production of advanced materials with specific properties.
- Applied in the formulation of specialty chemicals and polymers.
Mechanism of Action
Molecular Targets and Pathways:
- The compound acts as a linker, facilitating the conjugation of drugs to antibodies.
- It ensures the stability and controlled release of the drug at the target site.
- The PEG chain enhances the solubility and reduces the immunogenicity of the conjugate.
Comparison with Similar Compounds
- Tert-butyl 1-(4-formylphenyl)-1-oxo-5,8,11,14-tetraoxa-2-azatridecan-13-oate
- Tert-butyl 1-(4-formylphenyl)-1-oxo-5,8,11,14,17-pentaoxa-2-azatridecan-13-oate
Uniqueness:
- The length of the PEG chain in tert-butyl 1-(4-formylphenyl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-oate provides a balance between solubility and stability.
- The non-cleavable nature of the linker ensures that the drug remains attached to the antibody until it reaches the target site.
Properties
Molecular Formula |
C20H29NO7 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
tert-butyl 2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C20H29NO7/c1-20(2,3)28-18(23)15-27-13-12-26-11-10-25-9-8-21-19(24)17-6-4-16(14-22)5-7-17/h4-7,14H,8-13,15H2,1-3H3,(H,21,24) |
InChI Key |
CNGPUCODLPWDJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



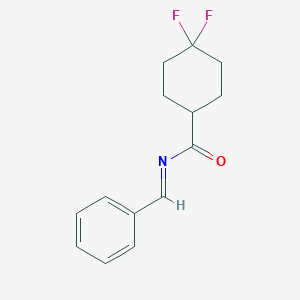
![tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate](/img/structure/B11828080.png)

![Benzene, 4-(bromomethyl)-1-chloro-2-[(4-ethoxyphenyl)methyl]-](/img/structure/B11828084.png)
![Glycine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysyl-, methyl ester](/img/structure/B11828090.png)
![4-Chloro-7-iodo-3-methylthieno[3,2-c]pyridine](/img/structure/B11828105.png)
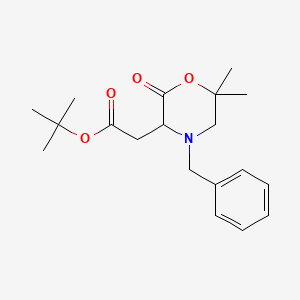
![5-Methyl-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11828117.png)
![tert-butyl N-[(1S)-1-(5-bromopyridin-3-yl)ethyl]carbamate](/img/structure/B11828119.png)
![1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(E)-3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride](/img/structure/B11828127.png)
![Benzenepropanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-4-methoxy-3-(3-methoxypropoxy)-N-methyl-](/img/structure/B11828132.png)
